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Compound of Interest

Compound Name: T-1330

Cat. No.: B016545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Antioxidant

1330 (CAS No. 1709-70-2), a high-molecular-weight hindered phenolic antioxidant. The

information presented herein is crucial for the identification, characterization, and quality control

of this compound in various applications, including polymer stabilization and drug development.

This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Ultraviolet-Visible (UV-Vis) spectroscopic data and provides detailed experimental

protocols.

Introduction to Antioxidant 1330
Antioxidant 1330, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-

hydroxybenzyl)benzene, is a highly effective stabilizer for organic materials.[1] Its structure,

featuring three sterically hindered phenolic groups, enables it to act as a potent free radical

scavenger, thereby preventing thermo-oxidative degradation of materials.[2][3]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Antioxidant 1330.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For

Antioxidant 1330, both ¹H and ¹³C NMR data are vital for confirming its identity.
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Table 1: ¹H NMR Spectroscopic Data for Antioxidant 1330

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0 s 6H Ar-H

~5.1 s 3H Ar-OH

~3.8 s 6H Ar-CH₂-Ar

~2.2 s 9H Ar-CH₃

~1.4 s 54H C(CH₃)₃

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and

concentration. The data is representative for a spectrum recorded in CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for Antioxidant 1330

Chemical Shift (δ) ppm Assignment

~152 Ar-C-OH

~139 Ar-C

~136 Ar-C

~129 Ar-C

~125 Ar-CH

~34 -C(CH₃)₃

~31 Ar-CH₂-Ar

~30 -C(CH₃)₃

~20 Ar-CH₃

Note: The chemical shifts are approximate and based on typical values for similar hindered

phenolic structures in CDCl₃.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

FTIR spectrum of Antioxidant 1330 is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for Antioxidant 1330

Wavenumber (cm⁻¹) Intensity Assignment

~3640 Strong, Sharp
O-H stretch (non-hydrogen

bonded)

~2960 Strong C-H stretch (aliphatic)

~1600 Medium C=C stretch (aromatic)

~1430 Medium C-H bend (aliphatic)

~1230 Strong C-O stretch (phenol)

~870 Medium Ar-H bend (out-of-plane)

Note: The spectrum is typically acquired using the KBr pellet technique.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Hindered

phenolic antioxidants like Antioxidant 1330 exhibit characteristic absorption in the UV region.

Table 4: UV-Vis Spectroscopic Data for Antioxidant 1330

Wavelength (λmax) Molar Absorptivity (ε) Solvent

~280 nm Not available Ethanol/Methanol

Note: Phenolic compounds typically exhibit a primary absorption band around 280 nm.[5] The

exact λmax and molar absorptivity can be influenced by the solvent and substitution pattern.

Experimental Protocols
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Detailed methodologies for obtaining the spectroscopic data are provided below.

NMR Spectroscopy Protocol
Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 or a modern

Bruker 400 MHz instrument, is suitable.

Sample Preparation:

Weigh approximately 10-20 mg of Antioxidant 1330.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Antioxidant 1330 is soluble in chloroform.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Use the residual solvent peak of CHCl₃ at 7.26 ppm as an internal

reference.

¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be

required compared to ¹H NMR. Use the triplet signal of CDCl₃ at 77.2 ppm as an internal

reference.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bio-Rad FTS

instrument, is used.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of Antioxidant 1330 with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.
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Place the resulting fine powder into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of a blank KBr pellet or empty sample compartment to

subtract from the sample spectrum.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber is analyzed to identify the characteristic absorption bands.

UV-Vis Spectroscopy Protocol
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of Antioxidant 1330 of a known concentration (e.g., 1 mg/mL) in a

suitable UV-grade solvent such as ethanol or methanol.

From the stock solution, prepare a series of dilutions to a final concentration that gives an

absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

Fill a matched quartz cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-400 nm to determine the

wavelength of maximum absorbance (λmax).
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Data Processing: The absorption spectrum is plotted as absorbance versus wavelength. The

λmax is identified as the peak of the absorption band.

Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the spectroscopic analysis of

Antioxidant 1330 and the antioxidant mechanism of hindered phenols.
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Caption: General workflow for the spectroscopic analysis of Antioxidant 1330.
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Caption: Antioxidant mechanism of a hindered phenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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